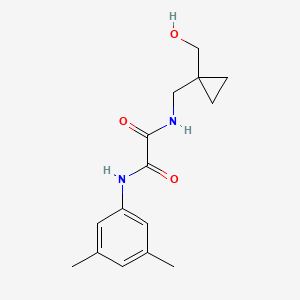

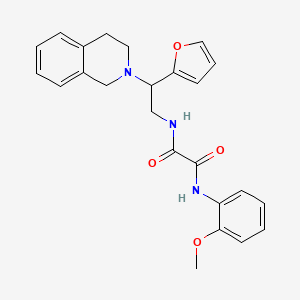

N1-(3,5-二甲苯基)-N2-((1-(羟甲基)环丙基)甲基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Reactivity of an Oxalamide-Based N-Heterocyclic Carbene

The oxalamide-based carbene 2 exhibits a range of reactivity, as demonstrated by its ability to undergo cyclopropanation with styrene or methylacrylate, yielding products 6a and 6b. Additionally, the interaction with elemental selenium results in the formation of selenide 7, which has been characterized by X-ray diffraction. The Rh complex [(COD)RhCl(2)] (10) and its dicarbonyl derivative [(CO)2RhCl(2)] (11) have been structurally characterized, with the IR spectrum of the latter allowing for the calculation of a Tolman electronic parameter, indicating that the diamidocarbene 2 is the least electron-donating NHC known. Furthermore, the dimerization product, tetraamido ethylene 3, exhibits intense fluorescence and unexpected chemical stability. Methanol treatment of the chloro compound 1a leads to the formation of methoxide 5a, with its structure confirmed by X-ray diffraction .

Transformations of the Herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in Soil

The herbicide N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide (compound I) undergoes transformation in soil, initially cyclizing to form compound II, followed by hydrolysis to yield compound III. These transformations are influenced by soil temperature and to a lesser extent by soil moisture content. The study also found that the herbicidal activity of the transformation products II and III is negligible compared to the parent compound I .

A Novel Acid-Catalyzed Rearrangement of 2-Substituted-3-(2-Nitrophenyl)oxiranes

A new synthetic approach has been developed for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides. This method involves a Meinwald rearrangement followed by a novel rearrangement sequence, yielding high-purity anthranilic acid derivatives and oxalamides. The process is operationally simple and high yielding, providing a new pathway for the synthesis of these compounds .

Crystal Structure of N-[(6-Methoxy-4-oxo-1,4-dihydroquinolin-3-yl)methyl]-2,2-dimethylpropanamide

The crystal structure of the compound has been determined by X-ray diffraction analysis, revealing that it crystallizes in the triclinic system with specific cell parameters. The structure exhibits intermolecular hydrogen bonds of the type N-H…O, which are significant for the stability of the crystal structure .

MethylN-(benzylsulfonyl)oxamate as a Probable Intermediate

The synthesis of 4-hydroxy-5-phenyl-3(2H)-isothiazolone 1,1-dioxide involves a two-stage process with the formation of methylN-(benzylsulfonyl)oxamate as a probable intermediate. This intermediate then undergoes cyclization to form the final product. A stable complex of the heterocycle with dimethylformamide has also been synthesized .

Hydrogen-bonded Supramolecular Networks of N,N'-bis(4-pyridylmethyl)oxalamide

The molecule of N,N'-bis(4-pyridylmethyl)oxalamide features an inversion center and forms extended supramolecular networks through intermolecular hydrogen bonds. Similarly, the related compound 4,4'-{[oxalylbis(azanediyl)]dimethylene}dipyridinium dinitrate forms a two-dimensional extended supramolecular network through hydrogen bonding and weak C-H…O interactions .

Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl Alaninamides

The synthesis of a new class of cyclic dipeptidyl ureas, specifically 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, has been achieved through Ugi reactions followed by treatment with sodium ethoxide. The X-ray diffraction structure of the first example has been determined, and selected triazines have been treated with diazomethane to obtain O-methyl derivatives. These compounds represent a new class of pseudopeptidic [1,2,4]triazines .

科学研究应用

土壤中的转化

与所讨论的化学结构相关的除草剂 N-(1,1-二甲基丙炔基)-3,5-二氯苯甲酰胺在土壤中发生转化。此过程涉及环化和水解,导致形成具有不同除草剂活性的不同化合物。这些转化的速率随土壤温度和类型而异,影响化学物质的功效和环境行为 (Yih, Swithenbank, & McRae, 1970)。

催化体系

Cu(acac)2 和 N,N'-双(4-羟基-2,6-二甲苯基)草酰胺(一种类似化合物)的组合表现出显着的催化活性。该体系在(杂)芳基卤化物的羟基化中是有效的,在不同的条件下产生酚和羟基化的杂芳烃。这些反应的效率取决于卤化物的性质和反应温度 (Xia 等,2016)。

有机合成

在有机合成中,已发现使用 N1-(2,6-二甲苯基)-N2-(吡啶-2-基甲基)草酰胺(一种结构相关的化合物)是一种有效的配体。它促进了(杂)芳基卤化物和 1-炔烃之间的铜催化偶联反应。这种方法允许创建多种内部炔烃,突出了该化合物在合成化学中的多功能性 (Chen, Li, Xu, & Ma, 2023)。

二草酰胺和一草酰胺的合成

已经开发出一种新的合成方法,用于从特定前体化合物合成 N1-(2-羧基芳基)-N2-(芳基或 H)草酰胺。该方法产率高,并提供了一种生产邻氨基苯甲酸衍生物和草酰胺的有效途径,展示了该化合物在不同合成应用中的潜力 (Mamedov 等,2016)。

属性

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-10-5-11(2)7-12(6-10)17-14(20)13(19)16-8-15(9-18)3-4-15/h5-7,18H,3-4,8-9H2,1-2H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXIOJGGASZRUSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2(CC2)CO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[4-[(Z)-(1-methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]pyridine-4-carboxamide](/img/structure/B2529760.png)

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)

![1-(4-ethoxyphenyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2529774.png)

![1'-benzylspiro[1,3-benzoxazine-2,4'-piperidin]-4(3H)-one](/img/structure/B2529778.png)